Ciamexon

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ciamexon, también conocido como BM 41.332, es un derivado de la serie inmunomoduladora 2-cianoaziridina. Influye selectivamente en el equilibrio entre los linfocitos T auxiliares y los linfocitos T responsables de la reacción de hipersensibilidad retardada en ratones . Este compuesto ha demostrado eficacia en el tratamiento de la artritis reumatoide, la diabetes tipo 1 y la oftalmopatía endocrina (enfermedad de Graves) .

Métodos De Preparación

La síntesis de ciamexon implica la ciclación de 2-cianoaziridina-1-carboxamida en presencia de iones hidróxido . Los métodos de producción industrial para this compound no están ampliamente documentados, pero se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran derivados de cianoaziridina .

Análisis De Reacciones Químicas

Ciamexon experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El principal metabolito formado es el derivado 6-hidroxi-metil.

Reducción: Esta reacción es menos común para this compound.

Sustitución: El anillo aziridina es reactivo hacia los nucleófilos de azufre como la cisteína y el glutatión celular.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen reacciones dependientes de NADPH en microsomas hepáticos humanos . Los principales productos formados a partir de estas reacciones son el derivado 6-hidroxi-metil y el 6-carboxi this compound .

Aplicaciones Científicas De Investigación

Clinical Trials in Rheumatoid Arthritis

A significant study conducted on ciamexon involved a randomized controlled trial to evaluate its efficacy in patients with rheumatoid arthritis (RA). The trial included 21 outpatients who were divided into three groups: one receiving 400 mg/day, another receiving 100 mg/day, and a placebo group. The findings indicated a dose-dependent improvement in clinical and biochemical activity indexes after six months of treatment. Notably, there was a significant decrease in activated T lymphocytes and an increase in CD8-positive lymphocytes among those treated with this compound, suggesting enhanced immune modulation (P = 0.02 to P = 0.05) .

Antitumor Activity

This compound has been investigated for its potential antitumor properties. Preclinical studies indicate that compounds within the cyanoaziridine class, including this compound, can inhibit tumor growth through various mechanisms, including the modulation of oxidative stress pathways .

Clinical Efficacy

In clinical settings, this compound has shown promise as an adjunct therapy in cancer treatment protocols. Its ability to stimulate the immune system makes it a candidate for combination therapies aimed at enhancing the effectiveness of traditional chemotherapeutic agents .

Efficacy Against Other Treatments

Comparative studies have been conducted to assess this compound's effectiveness relative to other immunosuppressive agents. In particular, it has been compared to established treatments for RA and various cancers. While some studies suggest that this compound may offer additional benefits when used alongside conventional therapies, results have been mixed regarding its standalone efficacy against certain malignancies .

Side Effects and Toxicity

Despite its therapeutic potential, this compound is associated with certain adverse effects. Clinical trials have reported instances of hepatotoxicity and skin rashes among patients receiving the drug, necessitating careful monitoring during treatment .

Summary of Findings

The following table summarizes key findings from studies on this compound:

Mecanismo De Acción

Ciamexon ejerce sus efectos influyendo selectivamente en el equilibrio entre los linfocitos T auxiliares y los linfocitos T responsables de la reacción de hipersensibilidad retardada . Inhibe la actividad proliferativa de los linfocitos T y B de una manera dependiente de la dosis sin afectar la respuesta inmune a los antígenos extraños . Los objetivos moleculares y las vías implicadas incluyen la modulación de la actividad de los linfocitos T y la inhibición de las respuestas inmunitarias específicas .

Comparación Con Compuestos Similares

Actividad Biológica

Ciamexon, also known as BM 41332, is a compound belonging to the class of cyanoaziridines. It has garnered attention for its biological activity, particularly in the context of immunosuppression and potential antitumor effects. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in various studies, and implications for therapeutic applications.

This compound exhibits its biological effects primarily through immunomodulation. It is thought to selectively suppress immune responses, making it a candidate for treating conditions that require immunosuppression. The compound does not exhibit traditional alkylating activity typical of many chemotherapeutic agents; instead, it appears to interact with thiol groups in proteins, which may lead to the depletion of critical antioxidants such as cysteine and glutathione. This interaction potentially increases oxidative stress within cells, contributing to its antitumor properties .

Key Mechanisms:

- Immunosuppression : this compound acts as a selective immunosuppressive agent.

- Oxidative Stress Induction : By interacting with thiol groups, this compound may enhance oxidative stress, which can be detrimental to cancer cells .

Antitumor Activity

Research indicates that this compound has demonstrated antitumor activity in various animal models. For instance, studies have shown that this compound and related compounds like azimexon are effective against tumors such as Lewis lung carcinoma and Meth A sarcoma. However, their efficacy in vitro appears limited compared to their in vivo performance .

Table 1: Summary of Antitumor Activity in Animal Models

| Tumor Type | Model Organism | Efficacy Observed |

|---|---|---|

| Lewis Lung Carcinoma | Mice | Moderate |

| Meth A Sarcoma | Mice | Moderate |

| AKR Leukemia | Mice | Moderate |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Notably, the compound has shown selective cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma), while demonstrating lower toxicity towards non-malignant cells .

Table 2: Cytotoxicity Data Against Human Cell Lines

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| A549 (Lung Adenocarcinoma) | 1.5 ± 0.84 | Selective cytotoxicity |

| MCR-5 (Non-malignant) | Higher IC50 | Lower toxicity |

Clinical Applications

This compound has been investigated for its potential in treating endocrine ophthalmopathies and diabetes mellitus due to its immunomodulatory properties. Clinical trials have suggested that it may offer benefits for newly diagnosed insulin-dependent diabetic patients with fewer side effects compared to traditional treatments .

Case Studies

- Diabetes Mellitus :

- Endocrine Ophthalmopathies :

Propiedades

Número CAS |

75985-31-8 |

|---|---|

Fórmula molecular |

C11H13N3O |

Peso molecular |

203.24 g/mol |

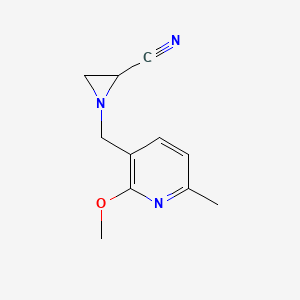

Nombre IUPAC |

1-[(2-methoxy-6-methylpyridin-3-yl)methyl]aziridine-2-carbonitrile |

InChI |

InChI=1S/C11H13N3O/c1-8-3-4-9(11(13-8)15-2)6-14-7-10(14)5-12/h3-4,10H,6-7H2,1-2H3 |

Clave InChI |

KOYMTVWMCXDJNV-UHFFFAOYSA-N |

SMILES |

CC1=NC(=C(C=C1)CN2CC2C#N)OC |

SMILES canónico |

CC1=NC(=C(C=C1)CN2CC2C#N)OC |

Sinónimos |

2-cyan-1-((2-methoxy-6-methylpyridin-3-yl)methyl)aziridine BM 41332 BM-41332 ciamexon ciamexone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.